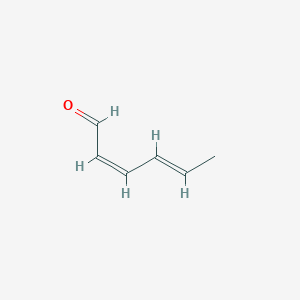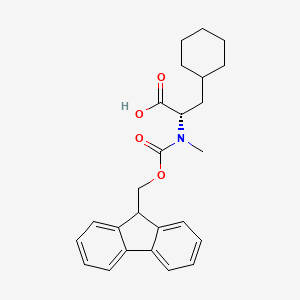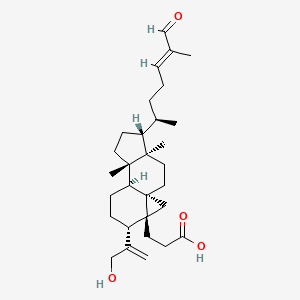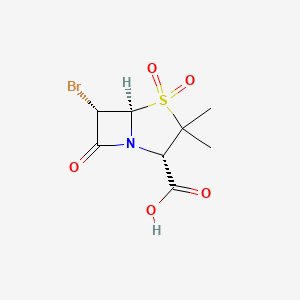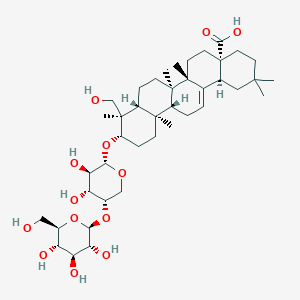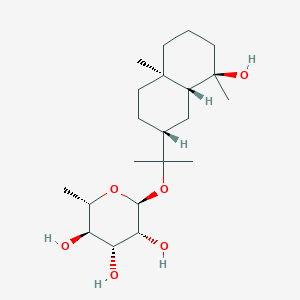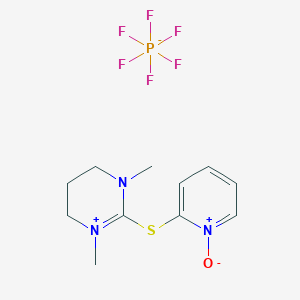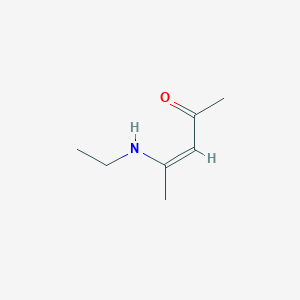
シクロアート-22-エン-3,25-ジオール
説明
Cycloart-22-ene-3,25-diol is a natural product found in Euphorbia aleppica with data available.
科学的研究の応用
血糖降下作用:
シクロアート-22-エン-3,25-ジオールは、高血糖の管理において有望な結果を示しています。 研究者らは、アロキサン誘発糖尿病マウスにおける血糖値への影響を調査しました 。さらなる研究により、天然の抗糖尿病剤としての可能性を探ることができます。
抗酸化特性:
この化合物は、強力な抗酸化活性を示します。 DPPHラジカルスカベンジング、還元力、スーパーオキシドスカベンジングなど、さまざまなアッセイにおいて、β-トコフェロールを上回ります 。フリーラジカルを中和する能力は、健康関連の用途にとって魅力的な候補となります。
抗菌および抗真菌効果:
シクロアート-22-エン-3,25-ジオールは、広範囲の抗菌活性を示し、酵母型菌に対して強い抗真菌効果を発揮します。 これらの特性は、新しい抗菌剤の開発に役立てることができます .
免疫調節:
シクロアルタン誘導体のようなトリテルペノイドは、しばしば免疫系に影響を与えます。 この化合物に関する具体的な研究は限られていますが、他の免疫調節トリテルペノイドとの構造的な類似性から、免疫調節効果の可能性が示唆されます .
神経保護の可能性:
広く研究されているわけではありませんが、シクロアルタントリテルペノイドは神経保護に関連付けられています。 シクロアート-22-エン-3,25-ジオールの神経細胞への影響を調査することで、貴重な知見が得られる可能性があります .
抗腫瘍活性:
この特定の化合物に関する研究は少ないですが、関連するシクロアルタン誘導体は、抗腫瘍効果を示しています。 さらなる調査により、がん治療における可能性が明らかになるかもしれません .
作用機序
Target of Action
Cycloart-22-ene-3,25-diol is a natural crystalline triterpene The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been suggested that it exhibits anti-inflammatory activity and shows inhibitory activity against COX-2 . It also appears to have a weak inhibitory effect against acetylcholinesterase . These interactions suggest that the compound may modulate inflammatory responses and neurotransmission, but more research is needed to confirm these effects and elucidate the underlying mechanisms.
Biochemical Pathways
Given its reported anti-inflammatory activity , it may influence pathways related to inflammation and immune response. Its potential inhibitory effects on COX-2 suggest that it could affect prostaglandin synthesis, a key process in the inflammatory response.
Result of Action
Cycloart-22-ene-3,25-diol has been reported to have anti-inflammatory activity . It has protective activity against streptozotocin-induced toxicity . Treatment with Cycloart-22-ene-3,25-diol can decrease liver malondialdehyde but increase superoxide dismutase and reduced glutathione . These findings suggest that the compound may have antioxidant properties and could protect against oxidative stress.
Action Environment
The action of Cycloart-22-ene-3,25-diol may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as suggested by its melting point of 188°C . Additionally, its solubility in different solvents could influence its bioavailability and efficacy . .
生化学分析
Biochemical Properties
Cycloart-22-ene-3,25-diol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, Cycloart-22-ene-3,25-diol exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . These interactions highlight its potential as an anti-inflammatory and antioxidant agent.
Cellular Effects
Cycloart-22-ene-3,25-diol exerts various effects on different cell types and cellular processes. In cancer cell lines, such as MDA-MB-231 and MCF-7, it induces apoptosis by modulating endoplasmic reticulum stress signaling pathways . This compound increases the levels of reactive oxygen species (ROS) and upregulates the expression of pro-apoptotic proteins, leading to cell death . Furthermore, Cycloart-22-ene-3,25-diol influences cell signaling pathways, gene expression, and cellular metabolism, making it a promising candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of Cycloart-22-ene-3,25-diol involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, Cycloart-22-ene-3,25-diol inhibits COX-2 activity, reducing the production of pro-inflammatory mediators . Additionally, it induces changes in gene expression by upregulating the unfolded protein response (UPR) components, such as CHOP, PERK, ATF6, BiP, and XBP1, which are involved in apoptosis . These molecular interactions contribute to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cycloart-22-ene-3,25-diol have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that Cycloart-22-ene-3,25-diol remains stable under specific conditions, maintaining its biological activity . Prolonged exposure may lead to degradation, affecting its efficacy. Long-term studies in vitro and in vivo are essential to understand its temporal effects comprehensively.
Dosage Effects in Animal Models
The effects of Cycloart-22-ene-3,25-diol vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as reducing oxidative stress and improving metabolic parameters . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Cycloart-22-ene-3,25-diol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it modulates the activity of enzymes involved in lipid metabolism, contributing to its anti-inflammatory and antioxidant properties . Understanding these metabolic pathways is essential for elucidating its mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Cycloart-22-ene-3,25-diol within cells and tissues are critical for its biological activity. It interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues These interactions influence its therapeutic efficacy and potential side effects
Subcellular Localization
Cycloart-22-ene-3,25-diol exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-3-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8-9,20-24,31-32H,10-19H2,1-7H3/b9-8+/t20-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAZYVBWMZJVAO-VUTQOURGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCC(C)(C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/CC(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


